Cas no 391906-76-6 (2-(2-Fluorophenoxy)aniline)

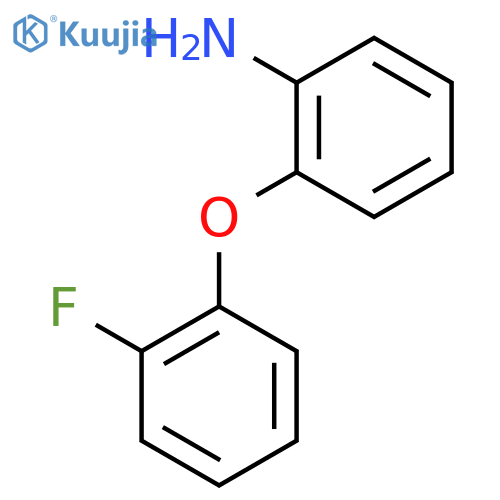

2-(2-Fluorophenoxy)aniline structure

商品名:2-(2-Fluorophenoxy)aniline

CAS番号:391906-76-6

MF:C12H10NOF

メガワット:203.2123

CID:858737

2-(2-Fluorophenoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 2-(2-Fluorophenoxy)aniline

- 2-(2-fluorophenoxy)aniline(SALTDATA: HCl)

- 2-aminophenyl 2-fluorophenyl ether

-

- インチ: InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2

- InChIKey: FMHXQFVNBSTBQV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)F)OC2=CC=CC=C2N

計算された属性

- せいみつぶんしりょう: 203.07500

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 35.25000

- LogP: 3.78140

2-(2-Fluorophenoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F012080-500mg |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 500mg |

$ 300.00 | 2022-06-05 | ||

| Chemenu | CM374103-1g |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 95%+ | 1g |

$394 | 2022-06-11 | |

| 1PlusChem | 1P00C6FJ-500mg |

2-(2-FLUOROPHENOXY)ANILINE |

391906-76-6 | 97% | 500mg |

$156.00 | 2024-05-03 | |

| 1PlusChem | 1P00C6FJ-1g |

2-(2-FLUOROPHENOXY)ANILINE |

391906-76-6 | 97% | 1g |

$235.00 | 2024-05-03 | |

| Aaron | AR00C6NV-1g |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 97% | 1g |

$266.00 | 2025-02-11 | |

| A2B Chem LLC | AF67407-500mg |

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride |

391906-76-6 | 97% | 500mg |

$169.00 | 2024-04-20 | |

| A2B Chem LLC | AF67407-5g |

[2-(2-Fluorophenoxy)phenyl]amine hydrochloride |

391906-76-6 | 97% | 5g |

$760.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398142-5g |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 95% | 5g |

¥9555.00 | 2024-05-15 | |

| TRC | F012080-250mg |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 250mg |

$ 185.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398142-250mg |

2-(2-Fluorophenoxy)aniline |

391906-76-6 | 95% | 250mg |

¥1421.00 | 2024-05-15 |

2-(2-Fluorophenoxy)aniline 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

391906-76-6 (2-(2-Fluorophenoxy)aniline) 関連製品

- 437-83-2(3-Fluoro-2-methoxyaniline)

- 305801-12-1(4-(2-Fluorophenoxy)aniline)

- 195136-66-4(3-Fluoro-2,4-dimethoxyaniline)

- 195136-65-3(5-Fluoro-2,4-dimethoxyaniline)

- 3169-71-9(2-(4-Fluorophenoxy)aniline)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量